3-Fluoroisatoic anhydride

Übersicht

Beschreibung

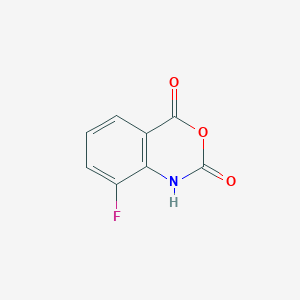

3-Fluoroisatoic anhydride is a fluorinated derivative of isatoic anhydride, characterized by a fluorine atom substituted at the 3-position of its aromatic ring. Its molecular formula is C₈H₄FNO₃, with a molecular weight of 181.12 g/mol. The compound is synthesized via modifications of classical anhydride preparation methods, such as the reaction of fluorinated precursors with activating agents in inert solvents like tetrahydrofuran (THF) under reflux conditions .

This fluorinated anhydride is primarily used in organic synthesis, particularly for constructing fluorinated heterocycles or bioactive molecules in pharmaceutical research. The electron-withdrawing fluorine substituent enhances its reactivity in acetylation and cyclization reactions, making it valuable for tailored molecular design.

Vorbereitungsmethoden

Halogen Exchange (Halex) Reaction from 3-Chloroisatoic Anhydride

The halogen exchange reaction, leveraging nucleophilic aromatic substitution, is the most widely documented method for synthesizing 3-fluoroisatoic anhydride. This approach substitutes chlorine at the 3-position of 3-chloroisatoic anhydride with fluorine using anhydrous potassium fluoride (KF) under phase-transfer catalysis.

Reaction Conditions and Mechanism

The process, as detailed in CN103159719A , involves:

-

Combining 3-chloroisatoic anhydride, anhydrous KF, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a polar aprotic solvent (e.g., dimethylformamide or diglyme).

-

Heating the mixture to reflux (typically 150–180°C) for 12–24 hours.

-

Isolating the product via filtration and recrystallization.

The phase-transfer catalyst facilitates the dissolution of KF in the organic solvent, enhancing fluoride ion availability for nucleophilic substitution. The reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex between the electron-deficient aromatic ring and fluoride ion.

-

Elimination of chloride to yield the fluorinated product.

Key Parameters

-

KF stoichiometry : A 2:1 molar ratio of KF to 3-chloroisatoic anhydride ensures complete substitution.

-

Solvent selection : High-boiling solvents like diglyme improve reaction efficiency by maintaining reflux conditions.

-

Catalyst loading : 5–10 mol% of phase-transfer catalyst optimizes reaction kinetics .

This method achieves moderate to high yields (reported as "cost-effective" industrially) , though exact yields are proprietary.

Oxidative Cleavage of Fluorinated Indole Derivatives

A less conventional route involves the oxidative cleavage of 3-fluoroindole derivatives to form this compound. This method, adapted from the work of Yamamoto et al. , utilizes Oxone (potassium peroxymonosulfate) as the oxidizing agent.

Synthetic Pathway

-

Substrate preparation : 3-Fluoroindole is synthesized via Friedel-Crafts acylation or cross-coupling reactions.

-

Oxidative cleavage : Treatment of 3-fluoroindole with Oxone in a DMF/water (4:1) mixture at room temperature for 16 hours.

-

Cyclization : Spontaneous cyclization of the intermediate dicarboxylic acid forms the anhydride .

Experimental Insights

-

Oxone stoichiometry : A 4:1 molar ratio of Oxone to indole derivative ensures complete oxidation.

-

Solvent system : Aqueous DMF enhances solubility of both organic and inorganic components.

-

Yield : Analogous reactions with non-fluorinated indoles report yields of 50–70% , suggesting comparable efficiency for fluorinated analogs.

While this method avoids hazardous fluorinating agents, the limited commercial availability of 3-fluoroindole precursors restricts its practicality.

Direct Fluorination of Isatoic Anhydride

Direct electrophilic fluorination of isatoic anhydride represents a theoretically straightforward route but faces challenges due to the compound’s low reactivity toward electrophiles. Alternative strategies involve fluorodehydroxylation or fluorodesulfurization of hydroxyl- or thiol-containing precursors.

Fluorodehydroxylation Approach

A method inspired by the synthesis of 3-fluoroglutaric anhydride involves:

-

Methanesulfonation : Treating 3-hydroxyisatoic anhydride with methanesulfonyl chloride to form the mesylate intermediate.

-

Nucleophilic fluorination : Reacting the mesylate with KF in toluene/diisopropyl ether under phase-transfer conditions.

Critical Observations

-

Reaction temperature : 90–100°C for 48 hours ensures complete substitution.

-

Yield : Reported at 40% for analogous glutaric anhydrides , with potential for optimization.

This method’s reliance on custom-synthesized hydroxy precursors limits its scalability compared to halogen exchange.

Comparative Analysis of Synthetic Routes

The table below contrasts the three methods based on yield, scalability, and practicality:

*Yields estimated from analogous reactions.

Mechanistic Considerations and Side Reactions

Competing Pathways in Halogen Exchange

-

Hydrolysis : Trace moisture converts anhydride intermediates into dicarboxylic acids, reducing yield.

-

Di-fluorination : Excess KF may lead to over-fluorination at adjacent positions, necessitating precise stoichiometry .

Oxidative Byproducts

In oxidative cleavage, over-oxidation of the indole ring can generate quinone-like structures, requiring careful control of reaction time .

Industrial and Research Implications

The halogen exchange method’s scalability makes it the preferred choice for bulk production, while oxidative cleavage offers a safer alternative for small-scale pharmaceutical applications. Recent advances in continuous-flow reactors could further enhance the efficiency of fluoride-mediated substitutions .

Analyse Chemischer Reaktionen

MK-5172 durchläuft mehrere Arten von chemischen Reaktionen, darunter nucleophile aromatische Substitution, Makrolaktamisierung und Sonogashira-Kupplung . Häufig verwendete Reagenzien in diesen Reaktionen sind Dichlorchinoxalin, Prolinolderivat, 1,8-Diazabicyclo[5.4.0]undec-7-en und Palladiumacetat . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind der 18-gliedrige Makrozyklus und die endgültige MK-5172-Verbindung .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Fluoroisatoic anhydride serves as a valuable intermediate in the synthesis of various organic compounds. It can be utilized to create:

- Amino Acids and Peptides : The compound has been employed in synthesizing fluorinated amino acids, which are essential for developing novel peptides with enhanced biological activity .

- Pharmaceuticals : Its derivatives are investigated for potential therapeutic uses, particularly in drug design and development. For example, it can be used to modify existing pharmaceutical compounds to improve their efficacy or reduce side effects .

Drug Development

The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. This compound is instrumental in:

- Designing Neuroleptic Agents : Research indicates that derivatives of this compound may exhibit neuroleptic activity, thus contributing to the development of antipsychotic medications .

- Targeting Specific Biological Pathways : The compound's ability to form covalent bonds with specific biomolecules makes it a candidate for designing targeted therapies .

Material Science

In material science, this compound is explored for its potential applications in:

- Polymer Chemistry : It can be used to synthesize high-performance polymers that exhibit desirable properties such as thermal stability and mechanical strength. For instance, it can be involved in creating polyether imides which are known for their excellent dimensional stability and low water absorption .

- Coatings and Films : The compound's derivatives are investigated for use in coatings that require superior performance under extreme conditions.

Case Study 1: Synthesis of Fluorinated Amino Acids

A study demonstrated the successful synthesis of fluorinated amino acids using this compound as a precursor. The resulting compounds showed enhanced binding affinity to target proteins, highlighting the importance of fluorination in medicinal chemistry.

Case Study 2: Development of Neuroleptic Drugs

Research focusing on the neuroleptic activity of substituted benzamides derived from this compound revealed promising results. The study indicated that these compounds could serve as effective treatments for schizophrenia, showcasing the compound's potential in drug discovery.

Wirkmechanismus

MK-5172 exerts its effects by inhibiting the NS3/4A protease, an enzyme essential for the replication of the hepatitis C virus . The NS3/4A protease mediates the cleavage of the virally encoded polyprotein into mature proteins necessary for viral replication . By inhibiting this protease, MK-5172 effectively blocks the replication of the hepatitis C virus .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key Anhydrides Compared :

- 3-Fluoroisatoic Anhydride

- Acetic Anhydride ()

- Maleic Anhydride ()

- Phthalic Anhydride ()

- Trifluoroacetic Anhydride ()

Thermal and Physical Properties

Thermal Stability :

- Phthalic anhydride exhibits high thermal stability (decomposes above 295°C), making it suitable for high-temperature polymer processing .

- Maleic anhydride’s lower melting point (52.8°C) allows easy handling in liquid-phase reactions .

- This compound’s stability is inferred to be moderate, similar to isatoic anhydride, but fluorination may reduce thermal degradation thresholds.

Solubility :

Research Findings and Data

Comparative Reactivity in Copolymerization

Maleic anhydride demonstrates higher copolymerization reactivity (Q = 0.86, e = 2.25) compared to phthalic anhydride derivatives, as shown in studies of 2-(N-phthalimide) maleic anhydride (PEMA) systems. For example, PEMA’s reactivity ratios (r₁ = 0.41, r₂ = 0.89 with styrene) highlight its preference for alternating copolymer structures .

Antimicrobial Activity

Phthalimide-containing anhydrides, such as PEMA, exhibit moderate antimicrobial activity against E. coli and S. aureus (MIC = 50–100 µg/mL), attributed to their ability to disrupt bacterial membranes . Fluorinated analogs like this compound may enhance this activity due to increased lipophilicity.

Biologische Aktivität

3-Fluoroisatoic anhydride is a chemical compound of interest in the field of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its reactivity, pharmacological properties, and implications for medicinal applications.

Chemical Structure and Properties

This compound features a cyclic structure that includes a benzene ring fused with a 1,3-oxazine-2,4-dione ring system. The fluorine atom is located at the third carbon position of the benzene ring, which may influence its reactivity compared to other isomers such as 6-fluoroisatoic anhydride. The presence of the fluorine atom can enhance lipophilicity and potentially improve binding affinity to biological targets.

Reactivity and Synthesis

The compound can react with amines and alcohols to form amides and esters, respectively, releasing hydrogen fluoride (HF) as a byproduct. This reactivity is significant for synthesizing biologically active derivatives:

-

Amide Formation :

-

Ester Formation :

These reactions are foundational for developing new pharmaceuticals that may exhibit enhanced biological activity.

Anticancer Potential

Recent studies have indicated that derivatives of isatoic anhydrides, including this compound, possess anticancer properties. For example, modifications to the structure can lead to increased potency against various cancer cell lines. A notable study demonstrated that fluorinated compounds could enhance metabolic stability and binding affinity to target proteins involved in cancer progression .

Enzymatic Interactions

This compound has been evaluated for its interactions with specific enzymes. The compound's ability to modify lysine residues through acylation reactions has been documented, which could lead to the development of novel enzyme inhibitors. This mechanism is particularly relevant in targeting enzymes involved in cancer cell proliferation .

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of Polo-like kinase 1 (Plk1), a target in cancer therapy. The introduction of fluorine into the isatoic structure was shown to enhance binding affinity compared to non-fluorinated analogs. The IC50 values indicated that fluorinated derivatives were more effective at lower concentrations .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C9H6FNO2 |

| Antitumor IC50 (in vitro) | <10 µM (varies by cell line) |

| Enzyme Target | Polo-like kinase 1 |

| Reaction Products | Amides and esters with amines/alcohols |

| Stability | High stability at physiological pH |

Q & A

Q. What are the optimal synthetic routes for 3-Fluoroisatoic anhydride in laboratory settings?

Basic

Synthesis of this compound typically involves fluorination of isatoic anhydride derivatives using fluorinating agents like Selectfluor or DAST. Key steps include:

- Precursor preparation : Start with isatoic anhydride, and introduce fluorine via electrophilic substitution or nucleophilic displacement.

- Reaction optimization : Monitor temperature (typically 60–100°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance fluorination efficiency.

- Work-up : Use quenching with aqueous NaHCO₃ followed by extraction with dichloromethane. Purity via recrystallization or column chromatography.

Methodological Insight : Acetic anhydride capping steps, as seen in peptide coupling protocols, can stabilize intermediates during synthesis .

Q. How can researchers characterize the structural integrity of this compound?

Basic

Characterization requires multi-technique validation:

- NMR : ¹⁹F NMR confirms fluorine incorporation (δ ~ -110 to -120 ppm). ¹H/¹³C NMR identifies aromatic protons and carbonyl groups.

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretching of anhydride) and ~1250 cm⁻¹ (C-F stretching).

- HPLC-MS : Quantify purity (>98%) and detect hydrolyzed byproducts (e.g., fluoroisatoic acid).

Data Validation : Static solubility methods, as applied to chlorophthalic anhydrides, ensure reproducibility in solvent systems .

Q. What mechanistic factors govern this compound’s reactivity in Diels-Alder reactions?

Advanced

The electron-withdrawing fluorine group enhances dienophilicity, but steric effects may reduce endo selectivity. Key considerations:

- Computational modeling : CCSD(T)-level calculations predict transition states and regioselectivity. Compare with maleic anhydride’s Diels-Alder behavior, where exo isomers dominate due to retro-Diels-Alder pathways .

- Kinetic vs. thermodynamic control : Monitor reaction time and temperature to isolate intermediates.

Q. How do solvent choices impact this compound’s solubility and reaction efficiency?

Advanced

Solubility correlates with solvent polarity and hydrogen-bonding capacity:

- Experimental design : Use a static method (283–328 K) to measure solubility in solvents like acetonitrile, methyl acetate, or tert-amyl alcohol.

- Modeling : Fit data to the modified Apelblat equation for thermodynamic insights. For example, chlorophthalic anhydrides show higher solubility in methyl acetate due to dipole interactions .

Q. What safety protocols are critical when handling this compound?

Basic

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Storage : Keep anhydrous under inert gas (N₂/Ar) to prevent hydrolysis.

- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal.

Reference : Protocols for trifluoroacetic anhydride handling apply here, including UN3265 hazard classification .

Q. How can kinetic studies resolve contradictions in this compound’s reaction pathways?

Advanced

- Hydrogenation case study : Use Ni/SiO₂ catalysts to track reaction order (e.g., first-order in anhydride, 0.5-order in H₂). Apply Arrhenius plots to derive activation energy.

- Data reconciliation : Compare experimental rate constants (e.g., GC-MS monitoring) with DFT-predicted transition states. Address discrepancies via sensitivity analysis .

Q. Which analytical methods best quantify this compound in complex matrices?

Basic

- GC derivatization : React with trifluoroacetic anhydride to volatile derivatives for improved detection .

- Calibration curves : Use HPLC with UV detection (λ = 254 nm) and internal standards (e.g., phthalic anhydride).

Q. How do computational models enhance synthetic route design for fluorinated anhydrides?

Advanced

- DFT/MD simulations : Predict fluorination sites and steric hindrance effects. For example, maleic anhydride’s stereoselectivity in Diels-Alder reactions was clarified via CCSD(T) calculations .

- Retrosynthetic analysis : Leverage cheminformatics tools (e.g., RDKit) to propose viable precursors and catalysts.

Eigenschaften

IUPAC Name |

8-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERJBARKMJORGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441358 | |

| Record name | 3-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174463-53-7 | |

| Record name | 3-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoroisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.